molecular formula C6H2Br2ClNO2 B12640228 1,3-Dibromo-2-chloro-4-nitrobenzene CAS No. 919522-57-9

1,3-Dibromo-2-chloro-4-nitrobenzene

Katalognummer: B12640228
CAS-Nummer: 919522-57-9
Molekulargewicht: 315.34 g/mol
InChI-Schlüssel: GCFXPZZHFUNHNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromo-2-chloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chloro-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,3-dibromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dibromo-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-chloro-4-nitrobenzene is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is utilized in the production of pesticides and herbicides.

    Dyestuffs: It is employed in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1,3-dibromo-2-chloro-4-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro, bromine, and chlorine makes the benzene ring less reactive towards electrophiles. the compound can still participate in reactions where the electron density is sufficient to facilitate the substitution .

Vergleich Mit ähnlichen Verbindungen

    1,3-Dibromo-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    1,3-Dibromo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity.

    2,4-Dibromo-1-chlorobenzene: Different substitution pattern affecting its chemical behavior.

Uniqueness: 1,3-Dibromo-2-chloro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and chlorine atoms, along with the nitro group, provides a distinct set of chemical properties that make it valuable in various synthetic and industrial processes .

Eigenschaften

CAS-Nummer

919522-57-9

Molekularformel

C6H2Br2ClNO2

Molekulargewicht

315.34 g/mol

IUPAC-Name

1,3-dibromo-2-chloro-4-nitrobenzene

InChI

InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H

InChI-Schlüssel

GCFXPZZHFUNHNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.